N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C28H28N4O3S3 and its molecular weight is 564.74. The purity is usually 95%.
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Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in cancer therapy. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
The compound features a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno-pyridine framework. Its design aims to enhance interactions with biological targets such as the apurinic/apyrimidinic endonuclease 1 (APE1), a key enzyme involved in DNA repair and redox signaling.
Inhibition of APE1
Research has shown that related compounds exhibit significant inhibition of APE1, which plays a crucial role in DNA damage repair. For instance, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide demonstrated low micromolar activity against purified APE1 and enhanced the cytotoxic effects of alkylating agents like temozolomide in HeLa cells . The inhibition mechanism likely involves interference with the enzyme's ability to process apurinic sites in DNA.
Structure-Activity Relationships (SAR)
The biological evaluation of various analogs reveals that modifications to the benzo[d]thiazole and tetrahydrothieno-pyridine components significantly affect APE1 inhibition potency. For example:
Compound | APE1 Inhibition (µM) | Cytotoxicity Enhancement |
---|---|---|
Acetamide analog | 5.0 | Yes |
Diallylsulfamoyl derivative | 3.0 | Yes |
These results suggest that specific structural features are critical for maintaining biological activity and enhancing therapeutic efficacy .
Preclinical Studies
In vivo studies using mouse models have indicated that compounds similar to this compound show favorable pharmacokinetics. For instance, administration at doses of 30 mg/kg resulted in adequate plasma and brain exposure levels, supporting potential for central nervous system (CNS) applications in cancer therapies .
Clinical Relevance
The multifunctional role of APE1 in regulating transcription factors associated with cell proliferation and survival underscores the clinical relevance of targeting this enzyme. Overexpression of APE1 has been linked to increased tumorigenicity and resistance to chemotherapy in various cancers . Thus, inhibitors like this compound may provide a dual benefit by enhancing DNA damage while simultaneously disrupting redox signaling pathways critical for tumor survival.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S3/c1-4-15-32(16-5-2)38(34,35)20-12-10-19(11-13-20)26(33)30-28-25(21-14-17-31(3)18-24(21)37-28)27-29-22-8-6-7-9-23(22)36-27/h4-13H,1-2,14-18H2,3H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMDCTWWUUNRSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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